

Application of (S)-Lisinopril-d5 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Lisinopril-d5

Cat. No.: B586337

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Introduction

(S)-Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension, heart failure, and following myocardial infarction.[1][2] Therapeutic Drug Monitoring (TDM) of lisinopril can be beneficial in certain clinical situations, such as in patients with renal impairment or when assessing treatment adherence, to ensure optimal therapeutic outcomes and minimize dose-related side effects.[3][4] **(S)-Lisinopril-d5**, a deuterated analog of lisinopril, serves as an ideal internal standard (IS) for quantitative bioanalytical methods due to its similar physicochemical properties and distinct mass, enabling accurate and precise measurement of lisinopril in biological matrices.[5][6] This document provides detailed application notes and protocols for the determination of lisinopril in human plasma using **(S)-Lisinopril-d5** as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method involves the extraction of lisinopril and the internal standard, **(S)-Lisinopril-d5**, from human plasma followed by analysis using a highly sensitive and selective LC-MS/MS system. The concentration of lisinopril in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation (PP) and solid-phase extraction (SPE).

a) Protein Precipitation (PP) Protocol[7][8]

This method is rapid and straightforward, suitable for high-throughput analysis.

- To 100 μ L of human plasma in a microcentrifuge tube, add 50 μ L of the internal standard working solution ((S)-Lisinopril-d5).
- Vortex the sample for 30 seconds.
- Add 200 μ L of methanol (or perchloric acid as per some protocols) to precipitate the plasma proteins.[7][8]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at 14,000 g for 5 minutes at 10°C.[5]
- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) Protocol[5]

SPE provides a cleaner extract, minimizing matrix effects and improving sensitivity.

- To 100 μ L of plasma, add 50 μ L of the internal standard solution ((S)-Lisinopril-d5) and vortex for 30 seconds.[5]
- Add 100 μ L of 5.0 mM ammonium formate (pH 3.0) and vortex for another 30 seconds.[5]
- Centrifuge the samples at 14,000 g for 5 minutes at 10°C.[5]
- Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[5]
- Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

- Wash the cartridge with an appropriate washing solution to remove interferences.
- Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are typical LC conditions for the separation of lisinopril.

Parameter	Condition 1	Condition 2
Column	Inertsil ODS-3 (2.1 x 50 mm, 3 μ m)[7]	Hypersil Gold C18 (50 x 3.0 mm, 5 μ m)[5]
Mobile Phase	Methanol:Water (55:45, v/v) with 0.2% Formic Acid[7]	Acetonitrile:5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v)[5]
Flow Rate	0.2 mL/min (example, not specified)	Not specified, typically 0.3-0.5 mL/min
Column Temp.	Ambient (example)	40°C (example)
Injection Vol.	5 μ L (example)	10 μ L (example)
Run Time	2.5 min[7]	2.0 min[5]

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer.

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative[5][8]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
Lisinopril	m/z 406.3 → 246.3 (Positive)[9], m/z 404.3 → 114.1 (Negative)[6]
(S)-Lisinopril-d5	m/z 409.3 → 114.1 (Negative)[6]
Collision Energy	Optimized for specific transitions, e.g., 23 eV[9]
Ion Source Temp.	120°C[9]
Desolvation Temp.	350°C[9]

Data Presentation

The following tables summarize the quantitative data from various validated methods for lisinopril analysis, which are representative of the performance expected when using **(S)-Lisinopril-d5** as an internal standard.

Table 1: Calibration Curve and Linearity

Method Reference	Linearity Range (ng/mL)	Correlation Coefficient (r ²)
HPLC-MS/MS[7]	1.03 - 206	≥ 0.99
LC-MS/MS[8]	2 - 200	0.9973 - 0.9998
LC-MS/MS[9]	1.0 - 200	≥ 0.9980
LC-MS/MS[5]	0.50 - 250.0	> 0.99
LC/MS/MS[3]	1.29 - 129	> 0.9946

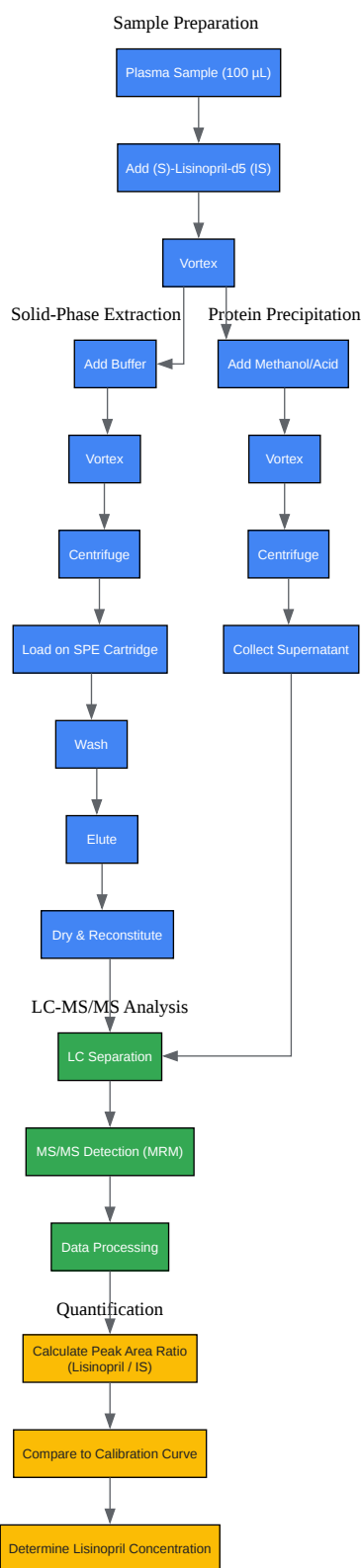
Table 2: Precision and Accuracy

Method Reference	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
HPLC-MS/MS[7]	Quality Control Samples	≤ 11%	≤ 11%	± 6.8%
LC-MS/MS[9]	Quality Control Samples	≤ 7.5%	≤ 6.2%	± 10.1% (Intra), ± 6.8% (Inter)
LC/MS/MS[3]	1.29, 3.87, 19.36, 51.62	3.0 - 8.5%	2.6 - 11.3%	-3.9 to 3.0% (Intra), -4.4 to 7.0% (Inter)
LC-MS/MS[5]	Quality Control Samples	≤ 5.26%	≤ 5.26%	Not explicitly stated

Table 3: Recovery

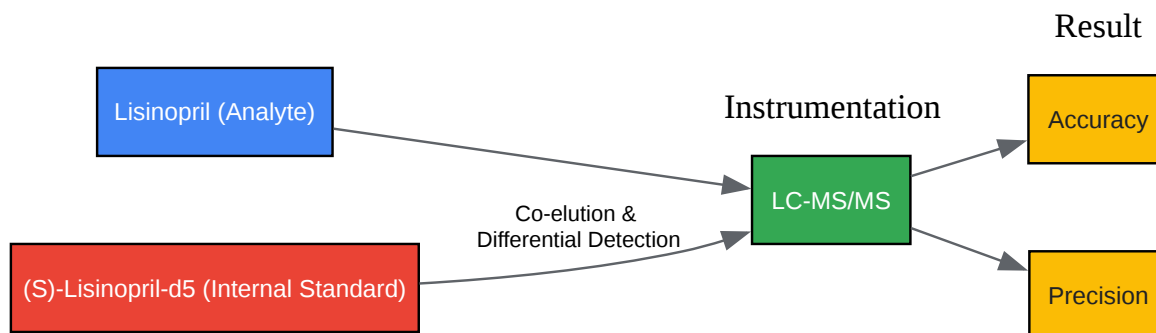
Method Reference	Analyte	Recovery (%)
LC-MS/MS[9]	Lisinopril	96%
LC/MS/MS[3]	Lisinopril	97.5 - 105.9%
LC-MS/MS[5]	Lisinopril	96.6 - 103.1%

Visualizations



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Caption: Experimental workflow for lisinopril quantification.



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Caption: Role of **(S)-Lisinopril-d5** in the analytical method.

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